

Chloroacetamido-C-PEG3-C3-NHBoc: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Chloroacetamido-C-PEG3-C3-NHBoc

Cat. No.: B1458121

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For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of **Chloroacetamido-C-PEG3-C3-NHBoc**, a heterobifunctional linker pivotal in the advancement of targeted protein degradation.

This guide details the chemical structure, physicochemical properties, and functional applications of **Chloroacetamido-C-PEG3-C3-NHBoc**, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The information is presented to facilitate its effective use in research and development.

Chemical Structure and Properties

Chloroacetamido-C-PEG3-C3-NHBoc is a well-defined, monodisperse polyethylene glycol (PEG) linker. It features a chloroacetamide group at one terminus and a Boc-protected amine at the other, connected by a flexible PEG3 and a C3 alkyl spacer. This architecture allows for the sequential conjugation of two different molecular entities.

Table 1: Chemical and Physical Properties of **Chloroacetamido-C-PEG3-C3-NHBoc**

Property	Value	Source
Chemical Name	tert-butyl (3-(2-(2-(3-(2-chloroacetamido)propoxy)ethoxy)ethoxy)propyl)carbamate	N/A
CAS Number	934164-55-3	
Molecular Formula	C17H33ClN2O6	
Molecular Weight	396.91 g/mol	
SMILES	<chem>O=C(CCl)NCCCCOCCOCCOC CCNC(OC(C)(C)C)=O</chem>	
Appearance	Liquid or solid	N/A
Solubility	Soluble in DMSO (e.g., 10 mM)	
Storage	Store at -20°C for long-term stability.	N/A

Functional Description and Applications

Chloroacetamido-C-PEG3-C3-NHBoc serves as a versatile linker in bioconjugation and medicinal chemistry. Its primary application is in the construction of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

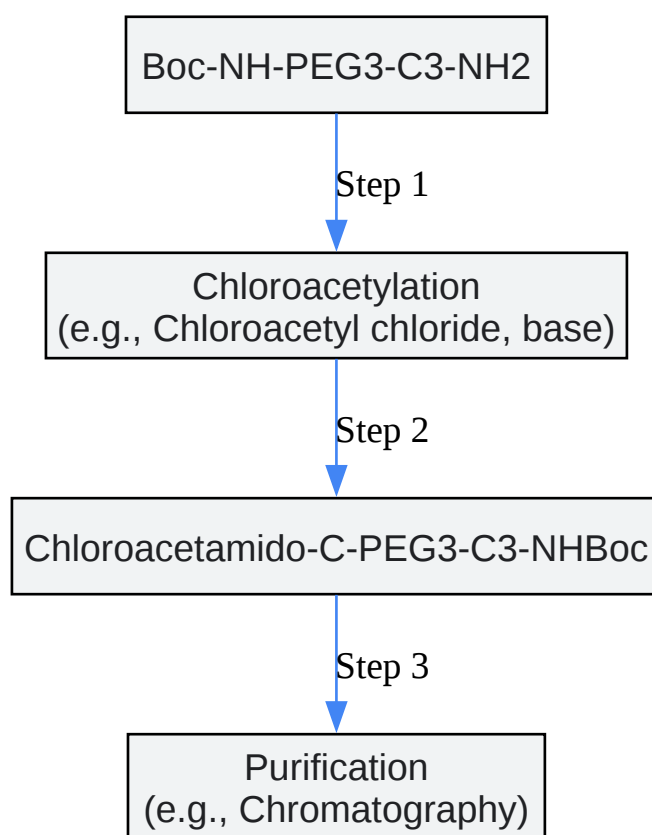
The chloroacetamide group provides a reactive handle for conjugation to nucleophilic residues on a protein ligand, typically cysteine thiols, through an S-alkylation reaction. The Boc-protected amine, after deprotection under acidic conditions, allows for the attachment of a second ligand, often an E3 ligase binder, via amide bond formation. The hydrophilic PEG3 spacer enhances the aqueous solubility of the resulting conjugate and provides optimal spatial separation between the two ligands.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of **Chloroacetamido-C-PEG3-C3-NHBoc** are not readily available in the public domain. However, its synthesis can be conceptually understood as a multi-step process involving the protection and functionalization of a PEGylated diamine. A generalized synthetic workflow is presented below.

Similarly, specific protocols for its use in PROTAC synthesis are highly dependent on the nature of the target protein ligand and the E3 ligase ligand. A general experimental workflow for the synthesis of a PROTAC using this linker is provided.

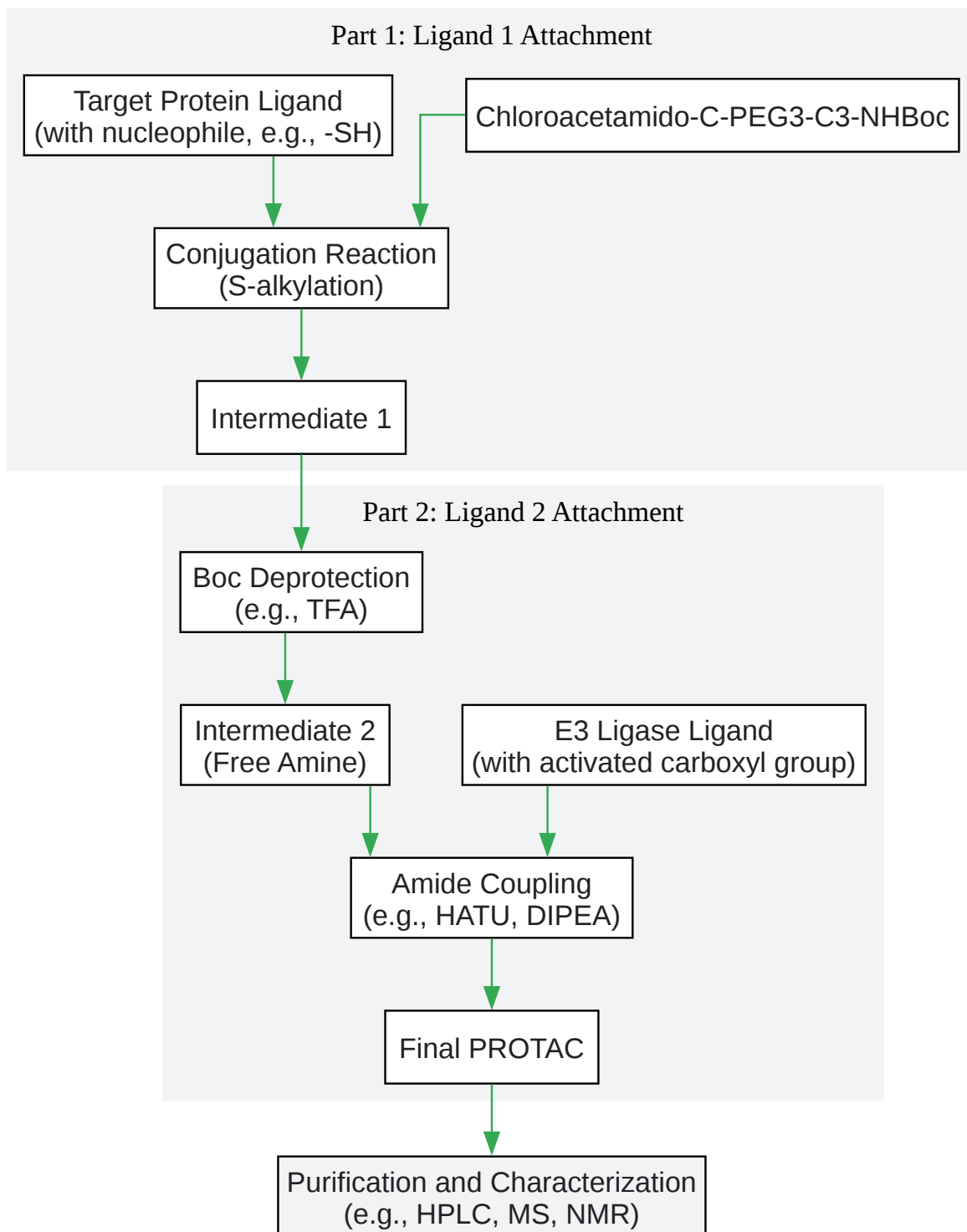
Generalized Synthesis Workflow



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A generalized workflow for the synthesis of **Chloroacetamido-C-PEG3-C3-NHBoc**.

Generalized PROTAC Synthesis Workflow



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A generalized workflow for the synthesis of a PROTAC using the linker.

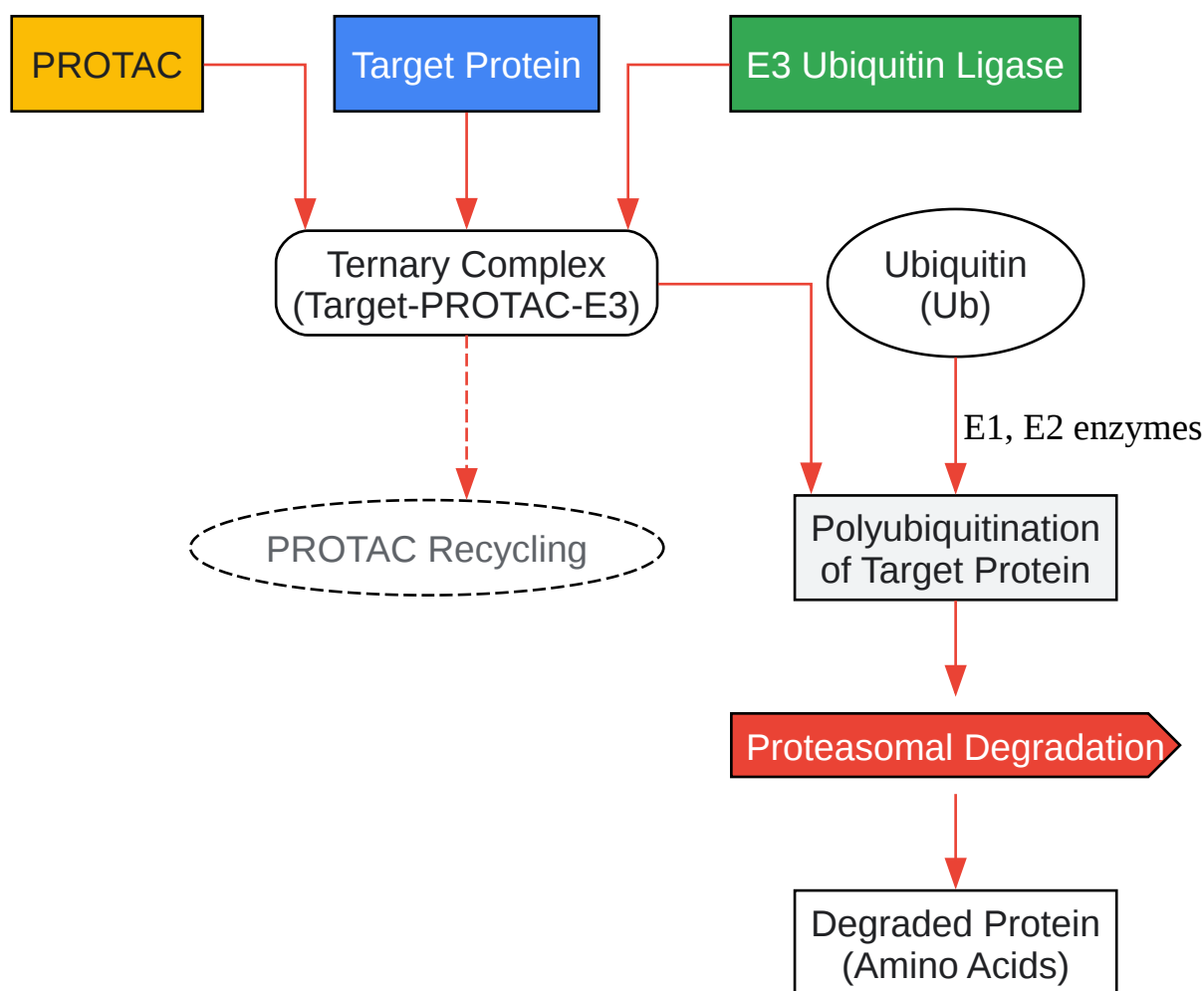
Safety and Handling

The Safety Data Sheet (SDS) for **Chloroacetamido-C-PEG3-C3-NHBoc** indicates that it may be harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and eye protection), should be followed. Handle in a well-ventilated area and avoid release to the environment.

Signaling Pathways and Mechanism of Action

Chloroacetamido-C-PEG3-C3-NHBoc itself is not a signaling molecule. Its function is to link two biologically active molecules. The resulting PROTAC, however, is designed to modulate a specific signaling pathway by inducing the degradation of a target protein. The general mechanism of action for a PROTAC is illustrated below.

PROTAC Mechanism of Action



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The catalytic cycle of PROTAC-mediated protein degradation.

This diagram illustrates how a PROTAC, synthesized using a linker like **Chloroacetamido-C-PEG3-C3-NHBoc**, brings a target protein and an E3 ligase into proximity. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle.

Conclusion

Chloroacetamido-C-PEG3-C3-NHBoc is a key enabling tool for the development of PROTACs and other bioconjugates. Its well-defined structure, including a reactive chloroacetamide, a protected amine, and a hydrophilic PEG spacer, provides researchers with a versatile platform for linking molecules of interest. While specific, detailed experimental

protocols are proprietary or application-dependent, the generalized workflows and mechanistic diagrams provided in this guide offer a solid foundation for its application in innovative drug discovery and chemical biology research.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com